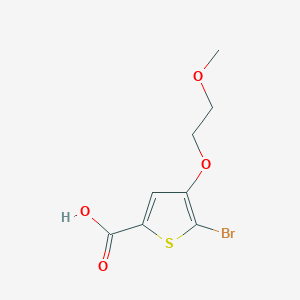![molecular formula C11H12O5 B12070697 3-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester](/img/structure/B12070697.png)
3-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester: (CAS number: 20197-76-6) is a fascinating compound with a complex structure. Its empirical formula is C10H11NO4, and it has a molecular weight of 209.2 g/mol . Let’s explore its various aspects:
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling , which is a powerful carbon–carbon bond-forming reaction. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The resulting product includes the desired compound .
Reaction Conditions: The Suzuki–Miyaura coupling typically occurs under mild conditions, making it suitable for a wide range of functional groups. The reaction requires an organoboron reagent (such as an aryl or alkyl boronic acid or boronate ester), a halide substrate, and a palladium catalyst. The reaction is often carried out in a solvent like DMF or THF .
Industrial Production: While specific industrial-scale methods for producing this compound are not widely documented, the Suzuki–Miyaura coupling can be adapted for large-scale synthesis. Optimization of reaction conditions, catalysts, and reagents would be necessary for industrial applications.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include oxidants (such as KMnO4), reducing agents (such as NaBH4), and nucleophiles (such as Grignard reagents).
Major Products: The major products depend on the specific reaction conditions. For instance, oxidation might yield carboxylic acids, while reduction could lead to alcohols. Detailed mechanistic studies would provide insights into the specific pathways and products.
Applications De Recherche Scientifique
Chemistry: Researchers explore this compound’s reactivity, stereochemistry, and potential as a building block for more complex molecules.
Biology and Medicine: Its biological applications remain an active area of investigation. It could serve as a scaffold for drug development or have other bioactive properties.
Mécanisme D'action
The precise mechanism by which this compound exerts its effects remains an open question. Further research is needed to identify molecular targets and pathways involved.
Propriétés
Formule moléculaire |
C11H12O5 |
|---|---|
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
methyl 3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate |
InChI |
InChI=1S/C11H12O5/c1-14-11(13)7-2-3-9-10(4-7)16-8(5-12)6-15-9/h2-4,8,12H,5-6H2,1H3 |
Clé InChI |
ALWXOQUWKQAEEX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)OCC(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12070618.png)


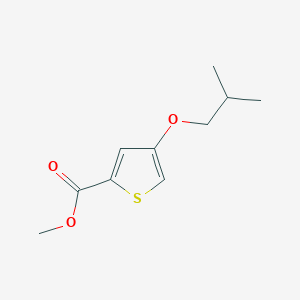
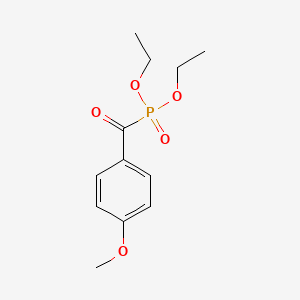

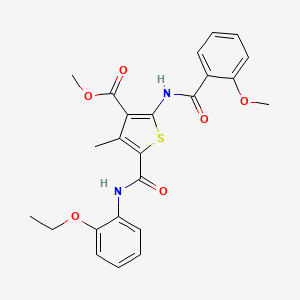
![[3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B12070661.png)


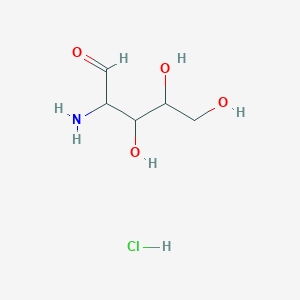
![3-Chloro-6-iodobenzo[d]isoxazole](/img/structure/B12070688.png)

